molecular formula C12H16N2S B2809538 1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile CAS No. 2034416-76-5

1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile

Cat. No.: B2809538
CAS No.: 2034416-76-5
M. Wt: 220.33
InChI Key: GQPQNCOUYCSASU-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile is a chemical compound with the molecular formula C12H16N2S. It is a derivative of thiophene and piperidine, which are both significant in medicinal chemistry due to their biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the thiophene ring through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Carbonitrile Group:

Chemical Reactions Analysis

1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles, such as halides or amines.

Scientific Research Applications

1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound affects several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-((5-Methylthiophen-2-yl)methyl)piperidin-4-amine: This compound has a similar structure but lacks the carbonitrile group, which affects its chemical properties and biological activity.

    1-((5-Methylthiophen-2-yl)methyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-10-2-3-12(15-10)9-14-6-4-11(8-13)5-7-14/h2-3,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQNCOUYCSASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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